3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
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Overview
Description
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a cyclopentyl group, an iodine atom, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The vinyl group can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, ammonium hydroxide, organolithium reagents, and transition-metal catalysts. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce epoxides or ketones.
Scientific Research Applications
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand for transition-metal catalysts, facilitating various catalytic processes. Additionally, its unique structure allows it to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with a methyl group at the 3-position.
4-Iodopyrazole: A pyrazole derivative with an iodine atom at the 4-position.
3,5-Substituted Pyrazoles: Pyrazoles with various substituents at the 3 and 5 positions, often used in medicinal chemistry.
Uniqueness
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, iodine atom, and vinyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15IN2 |
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Molecular Weight |
302.15 g/mol |
IUPAC Name |
3-cyclopentyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C11H15IN2/c1-3-9-10(12)11(13-14(9)2)8-6-4-5-7-8/h3,8H,1,4-7H2,2H3 |
InChI Key |
KYFCKDHZKNBYII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCC2)I)C=C |
Origin of Product |
United States |
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